N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a bicyclic carboxamide derivative characterized by a fused pyrroloquinoline core. The compound features a 1-methyl-2-oxo group on the pyrrolidine ring and a cyclohexanecarboxamide substituent at position 8 of the quinoline moiety.
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-16-11-15(20-18(22)13-6-3-2-4-7-13)10-14-8-5-9-21(17(14)16)19(12)23/h10-13H,2-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPCAMJLTYLGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrroloquinoline structure linked to a cyclohexanecarboxamide moiety. Its molecular formula is , and it possesses distinctive chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.34 g/mol |
| Structure | Pyrroloquinoline derivative linked to cyclohexanecarboxamide |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Condensation reactions : To form the core pyrroloquinoline structure.
- Cyclization : To introduce the cyclohexanecarboxamide moiety.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Research indicates that the compound may interact with various biological pathways. Although specific mechanisms remain under investigation, preliminary studies suggest potential inhibition of certain kinases and modulation of signaling pathways involved in cell proliferation and survival.
Anticancer Activity
A notable area of interest is the compound's anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:
- MCF-7 (breast cancer) : Exhibited a growth inhibition with a GI50 value of approximately 12 µM.
- MDA-MB-468 (triple-negative breast cancer) : Showed enhanced selectivity with GI50 values below 10 µM for certain analogs.
These findings suggest that this compound may selectively target cancer cells while sparing normal cells, potentially leading to fewer side effects in therapeutic applications.
Cytotoxicity and Selectivity
The cytotoxic effects were evaluated through various assays including MTT and colony formation assays. The compound demonstrated:
- Higher cytotoxicity against MDA-MB-468 compared to MCF-7.
- Selective inhibition of pathways associated with tumor growth and survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds within the same structural class. For instance:
- Study on Kinase Inhibition : A related compound was found to inhibit PI3Kβ activity, which is crucial for cancer cell survival and proliferation.
- Combination Therapies : Some derivatives showed synergistic effects when combined with existing chemotherapeutics like gefitinib, enhancing overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrrolo[3,2,1-ij]quinoline scaffold is shared among several analogs, but substituents critically influence physicochemical and pharmacological properties:
Key Observations :
- The 1-methyl-2-oxo group in the target compound and its butyramide analog may enhance metabolic stability compared to the non-methylated propionamide analog .
- Halogenated analogs (e.g., 8-bromo ) prioritize electrophilic reactivity, making them intermediates for further functionalization rather than drug candidates.
Spectral and Physical Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs:
- 1H-NMR :
- The cyclohexanecarboxamide group would exhibit distinct upfield shifts for cyclohexane protons (δ ~1.2–2.0 ppm) and a downfield NH signal (δ ~8–10 ppm), contrasting with propionamide’s simpler triplet (CH₂, δ ~2.3 ppm) .
- The 1-methyl group (δ ~3.0 ppm) would split pyrrolidine ring proton signals, as seen in methyl-substituted analogs .
- Melting Points : Butyramide analogs melt at ~243–245°C (similar to ’s tetrahydroimidazopyridine) , suggesting the target compound may exhibit comparable thermal stability.
Structure-Activity Relationship (SAR) Considerations
- The cyclic cyclohexane group in the target compound may further optimize logP for blood-brain barrier crossing.
- Electron-Withdrawing Groups : The 2-oxo group in the target compound and analogs could stabilize tautomeric forms, influencing binding to targets like kinases or GPCRs.
- Steric Effects : The bulky cyclohexane moiety may restrict rotational freedom, improving selectivity but complicating synthesis .
Q & A
Q. What are the established synthetic routes for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide?
The compound is synthesized via condensation of 1-methyl-2-oxo-tetrahydro-pyrroloquinoline derivatives with cyclohexanecarboxylic acid chloride. Key steps include:
- Cyclization : Formation of the pyrrolo[3,2,1-ij]quinoline core under reflux with acetic acid as a catalyst .
- Amidation : Coupling with cyclohexanecarboxamide using carbodiimide crosslinkers (e.g., DCC) in anhydrous DCM .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : Resolves the fused tetrahydropyrroloquinoline ring system and confirms stereochemistry (monoclinic crystal system, space group P21/c, β = 112.3°) .
- NMR spectroscopy : Key signals include δ 2.40 ppm (N-CH3), δ 5.95 ppm (pyrrolidine protons), and δ 8.60 ppm (quinoline aromatic protons) .
- Mass spectrometry : ESI-MS m/z 363.1 [M+H]+ aligns with the molecular formula C22H25N3O2 .
Q. What preliminary biological assays are recommended for this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screening against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrroloquinoline core synthesis?
- Temperature control : Maintain 80–90°C during cyclization to avoid side products like dimerized intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity in the pyrrolidine ring formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, increasing yields by 15–20% .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
- 2D-COSY/HMBC : Assign ambiguous proton/carbon signals, particularly in the cyclohexane and quinoline moieties .
- Isotopic labeling : Use 15N-labeled amines to trace nitrogen environments in the pyrrolidine ring .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Comparative SAR studies : Test analogs with modified cyclohexane or quinoline groups to identify pharmacophores .
- Receptor docking : Use the SMILES string (C1CCCCC1C(=O)NC2=C3C(=CC=C2)N(C(=O)CC3)C) for in silico modeling against target proteins (e.g., PARP-1) .
- Kinetic assays : Measure IC50 shifts under varying ATP concentrations to infer competitive/non-competitive inhibition .
Q. How to address discrepancies in reported biological activity across studies?
- Purity validation : Ensure >98% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to exclude impurities skewing results .
- Assay standardization : Use identical cell lines/passage numbers and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What safety protocols are critical during handling?
- Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes); use PPE (gloves, respirators) and fume hoods .
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
